molecular formula C7H6S2 B13036377 2-Methylthieno[2,3-b]thiophene

2-Methylthieno[2,3-b]thiophene

Cat. No.: B13036377
M. Wt: 154.3 g/mol
InChI Key: CKDAPMQEHBEIBW-UHFFFAOYSA-N
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Description

2-Methylthieno[2,3-b]thiophene is a specialized fused heterocyclic compound that serves as a key building block in the development of advanced organic electronic materials. This compound is part of the thienothiophene family, which are renowned for their rigid, planar structures and extended π-conjugation. These characteristics are crucial for facilitating effective π-π stacking and close intermolecular interactions, which enhance charge carrier mobility in semiconducting polymers and small molecules . Researchers utilize this compound and its derivatives as electron-donating scaffolds in the active layers of various optoelectronic devices. Its application is prominent in the synthesis of conjugated polymers and small molecules for organic thin-film transistors (TFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) . The modification of the thieno[2,3-b]thiophene core, such as with a methyl group, allows for direct tuning of electronic properties including ionization potential and HOMO energy levels, which can improve the stability and performance of the resulting material . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6S2

Molecular Weight

154.3 g/mol

IUPAC Name

5-methylthieno[2,3-b]thiophene

InChI

InChI=1S/C7H6S2/c1-5-4-6-2-3-8-7(6)9-5/h2-4H,1H3

InChI Key

CKDAPMQEHBEIBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)SC=C2

Origin of Product

United States

Advanced Characterization Techniques for 2 Methylthieno 2,3 B Thiophene Architectures

Spectroscopic Analysis of Molecular Structures

Spectroscopic methods are indispensable for mapping the chemical structure of 2-methylthieno[2,3-b]thiophene by probing the interactions of the molecule with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) provide detailed information about the atomic connectivity and chemical environment of nuclei within the molecule.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecule's covalent framework can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic surroundings (chemical shift). For this compound (C₇H₆S₂), the structure dictates a specific pattern of signals. There are four distinct types of protons: the three protons of the methyl group and three aromatic protons on the thiophene (B33073) rings.

Based on the structure, one would expect:

A signal for the methyl (CH₃) group, which would appear as a singlet in the upfield region.

Three distinct signals in the aromatic region for the protons on the bicyclic ring system. The coupling between these adjacent protons would result in specific splitting patterns (doublets or doublet of doublets) that help assign each proton to its specific position on the ring.

While this compound is identified as a flavor component in certain food products, specific, publicly available high-resolution ¹H NMR spectral data detailing precise chemical shifts and coupling constants is not readily found in general literature searches. researchgate.net

Table 1: Expected ¹H NMR Signals for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Methyl (CH₃) ~2.0 - 2.5 Singlet (s)
Aromatic (C-H) ~6.5 - 7.5 Doublet (d)
Aromatic (C-H) ~6.5 - 7.5 Doublet (d)
Aromatic (C-H) ~6.5 - 7.5 Singlet (s) or Doublet (d)

Note: Expected values are based on general principles of NMR for similar heterocyclic compounds. Actual experimental data is required for definitive assignment.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule (one methyl carbon and six carbons in the bicyclic ring system). The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The methyl carbon would appear at the high-field (upfield) end of the spectrum.

The six carbons of the thieno[2,3-b]thiophene (B1266192) core would appear at lower field, in the typical range for sp²-hybridized carbons in aromatic systems.

Detailed experimental ¹³C NMR data with specific chemical shift assignments for this compound are not widely available in the public domain.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Type Expected Chemical Shift (ppm)
Methyl (CH₃) ~15 - 25
Aromatic (C-H) ~120 - 140
Aromatic (C-S) ~120 - 150
Aromatic (C-C bridgehead) ~130 - 155

Note: Table indicates the expected number of signals and general chemical shift regions. Definitive data requires experimental analysis.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI-HRMS is a soft ionization technique that is particularly useful for determining the precise molecular formula of a compound. It measures the mass of ions with very high accuracy, allowing for the calculation of the elemental composition. For this compound, with a molecular formula of C₇H₆S₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental formula with a high degree of confidence (typically within a few parts per million, ppm).

While ESI-HRMS is a standard technique for molecular formula confirmation, specific experimental data for this compound is not prevalent in readily accessible scientific databases. researchgate.net

Table 3: ESI-HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₆S₂
Theoretical Exact Mass [M+H]⁺ 155.0038
Experimental Mass [M+H]⁺ Data not publicly available

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺•) but also causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks.

For this compound (molecular weight 154.25), the mass spectrum would show a molecular ion peak at m/z ≈ 154. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the thiophene rings, providing valuable structural information. Data for the electron ionization mass spectrum of this compound is available in specialized databases such as that from the National Institute of Standards and Technology (NIST).

Table 4: Key Expected Ions in the Electron Ionization Mass Spectrum of this compound

Ion Expected m/z Description
[M]⁺• 154 Molecular Ion
[M-CH₃]⁺ 139 Loss of a methyl radical
Other Fragments Variable Resulting from ring cleavage

Note: Detailed fragmentation patterns and relative intensities are available in curated mass spectral libraries like the NIST/EPA/NIH Mass Spectral Library.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups and confirming the molecular structure of thieno[2,3-b]thiophene derivatives.

In the case of diethyl 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarboxylate, a related substituted compound, the IR spectrum shows characteristic absorption bands for the functional groups present. nih.gov For instance, when this compound is reacted to form a bis-hydrazide, new absorption bands appear between 3,159 and 3,304 cm⁻¹ corresponding to the N-H and NH₂ stretching vibrations, while a strong band at 1639 cm⁻¹ is indicative of the C=O (carbonyl) group. nih.gov

For the core thieno[2,3-b]thiophene structure, one would expect to observe characteristic peaks for C-H stretching of the aromatic rings, C=C and C-C ring stretching vibrations, and C-S stretching modes. The C-S stretching modes in thiophene rings are typically observed in the 852 to 637 cm⁻¹ region. iosrjournals.orgresearchgate.net The introduction of a methyl group at the 2-position would introduce additional vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations, which are typically observed around 2960-2850 cm⁻¹ and 1460-1370 cm⁻¹, respectively.

Table 1: Typical FT-IR Vibrational Frequencies for Substituted Thieno[2,3-b]thiophenes

Vibrational ModeFrequency Range (cm⁻¹)Reference
N-H, NH₂ stretching3159 - 3304 nih.gov
C=O stretching1639 - 1670 nih.gov
C=C ring stretching1430 - 1532 iosrjournals.org
C-C ring stretching1347 - 1367 iosrjournals.org
C-S stretching637 - 852 iosrjournals.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound architectures are investigated using electronic absorption and emission spectroscopy, which provide insights into the electronic transitions and energy levels of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic absorption properties of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the maximum absorption wavelength (λmax) is sensitive to the extent of π-conjugation in the molecule.

Studies on various thieno[2,3-b]thiophene and related thieno[3,2-b]thiophene (B52689) derivatives show that their absorption maxima are typically in the UV or near-visible region. For example, thieno[3,2-b]thiophene derivatives end-capped with phenyl units exhibit absorption maxima (λmax) in THF solution between 401 and 415 nm. nih.gov In another study, benzo[b]thieno[2,3-d]thiophene derivatives in chloroform (B151607) solution showed onset absorption wavelengths around 384-385 nm, corresponding to an optical band gap (Eg) of approximately 3.22-3.23 eV. mdpi.com The introduction of a methyl group, which is a weak electron-donating group, on the thieno[2,3-b]thiophene core is expected to cause a slight red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted parent compound due to a small increase in the energy of the HOMO.

Table 2: UV-Vis Absorption Data for Various Thienothiophene Derivatives

CompoundSolventλmax (nm)Optical Band Gap (Eg) (eV)Reference
2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiopheneTHF4152.50 nih.gov
2,5-bis(5'-(trifluoromethyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiopheneTHF4082.65 nih.gov
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneChloroform~350 (peak)3.23 mdpi.com
2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiopheneChloroform~360 (peak)3.22 mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the structure of the excited state and the pathways of energy dissipation. Thiophene-based materials are known for their fluorescent properties, which can be tuned by chemical modification. rsc.org

For benzothiazolylthienothiophene derivatives, the position of the fluorescence emission bands is dependent on the nature of the substituents. researchgate.net For instance, one derivative with a diamine group showed an absorption maximum at 362 nm and a fluorescence band at 420 nm in toluene. researchgate.net An increase in the electron-withdrawing nature of the substituents typically leads to a bathochromic shift in both the absorption and fluorescence bands. researchgate.net It is expected that this compound would exhibit fluorescence, and its emission properties would be influenced by its aggregation state and the surrounding environment. The methyl group's electronic and steric effects would subtly modulate the emission wavelength and quantum yield compared to the parent thieno[2,3-b]thiophene.

Table 3: Photophysical Data for a Representative Fluorescent Thienothiophene Derivative

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Reference
5-(1,3-benzothiazol-2-yl)-N,N-diethyl-6-pentylthieno[3,2-b]thiophen-2-amineToluene36242058 researchgate.net

Solid-State Structural Analysis and Morphology

Understanding the solid-state packing and crystalline structure of this compound is critical, as these factors heavily influence the material's bulk properties, such as charge transport in electronic devices.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for the performance of organic semiconductor materials. rsc.orgrsc.org

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the advanced characterization of “this compound” that strictly adheres to the requested outline.

The searches for experimental data on this specific compound using the techniques of Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Cyclic Voltammetry (CV), and Square Wave Voltammetry (SWV) did not yield specific results.

While information is available for related compounds, such as other derivatives of thieno[2,3-b]thiophene or different thienothiophene isomers, the user's explicit instruction to focus solely on "this compound" and not introduce information outside this scope prevents the use of data from these related materials. To do so would be scientifically inaccurate and would violate the core requirements of the request.

Therefore, the requested article cannot be constructed with the required level of scientific accuracy and detail as the necessary data for the specified compound and characterization techniques is not present in the available search results.

Based on a comprehensive search of available scientific literature, detailed spectroelectrochemical data specifically for the compound this compound is not presently available.

Spectroelectrochemistry is a powerful set of techniques used to study the electronic and structural changes that a molecule undergoes upon oxidation or reduction. This is achieved by simultaneously performing electrochemical measurements (like cyclic voltammetry) and spectroscopic measurements (such as UV-Vis-NIR absorption spectroscopy) on a sample. This allows researchers to correlate changes in the optical properties of a material with its different redox states.

While extensive research exists on the spectroelectrochemical properties of the broader thieno[2,3-b]thiophene family and its derivatives, particularly in the context of conducting polymers and organic electronics, studies focusing explicitly on the 2-methyl substituted variant are not found in the reviewed literature. Research in this field often concentrates on polymers derived from thieno[2,3-b]thiophene or molecules with more complex substitutions designed to tune the electronic and optical properties for specific applications like electrochromic devices or organic field-effect transistors.

Therefore, a detailed discussion, including data tables and specific research findings on the spectroelectrochemical behavior of this compound architectures, cannot be provided at this time.

Computational and Theoretical Studies on 2 Methylthieno 2,3 B Thiophene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Methylthieno[2,3-b]thiophene. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.

Representative Calculated Frontier Molecular Orbital Energies for Thieno[2,3-b]thiophene-based Compounds
Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzo[b]thieno[2,3-d]thiophene Derivative 1DFT-5.34-1.543.80
Benzo[b]thieno[2,3-d]thiophene Derivative 2DFT-5.33-1.643.69
Thieno[3,2-b]thiophene (B52689) Derivative (TTBM)DFT/B3LYP-6.01-2.863.15
Thiophene (B33073) Derivative 5DFT-B3LYB-4.994-1.1423.852

Data sourced from studies on related thieno[2,3-b]thiophene (B1266192) and thiophene derivatives to illustrate typical energy ranges. dergipark.org.trmdpi.comnih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of thieno[2,3-b]thiophene systems due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies (FT-IR spectra), and determine various electronic parameters. dergipark.org.tr

Commonly, the B3LYP hybrid functional is used to study thienothiophene derivatives. dergipark.org.trresearchgate.net These calculations can determine the preferred sites for electrophilic substitution reactions by analyzing the energies of reaction intermediates. For the parent thieno[2,3-b]thiophene, DFT studies have shown that the α-carbon atoms (positions 2 and 5) are the preferred sites for electrophilic attack, both kinetically and thermodynamically. researchgate.net The introduction of a methyl group at the 2-position is expected to further influence the electron density and reactivity of the heterocyclic core. DFT is also essential for calculating the HOMO and LUMO energy levels discussed in the previous section. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecular system. researchgate.net By converting the complex, delocalized molecular orbitals into localized orbitals representing bonds and lone pairs, NBO analysis provides a more intuitive chemical picture.

For derivatives of thieno[2,3-b]thiophene, NBO analysis has been used to investigate the stabilization energy associated with various electronic interactions. researchgate.net It can quantify the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. For example, in studies of related systems, NBO analysis revealed strong intramolecular charge transfer (ICT) interactions, such as those from a nitrogen lone pair to an adjacent π* antibonding orbital (n→π*), which contribute significantly to molecular stability. researchgate.net This type of analysis for this compound would reveal how the electron-donating methyl group affects charge distribution across the fused ring system. NBO calculations also provide natural atomic charges, indicating the electron density at different atomic sites. researchgate.net

Simulation of Molecular Interactions and Condensed Phase Behavior

Understanding how individual this compound molecules interact with each other is key to predicting their properties in the solid state, which is crucial for applications in materials science.

The non-covalent interactions between aromatic molecules, such as π-stacking and T-shaped arrangements, govern their self-assembly and crystal packing. Computational methods can predict the geometries and binding energies of molecular dimers. For the parent thiophene, theoretical calculations have identified various stable dimer conformations, including parallel (sandwich) and perpendicular (T-shaped) geometries. researchgate.net

Dispersion forces are found to be the primary source of attraction in thiophene dimers, with electrostatic interactions playing a key role in determining the orientational preference. nih.gov High-level calculations have estimated the interaction energies for parallel and perpendicular thiophene dimers to be approximately -1.71 kcal/mol and -3.12 kcal/mol, respectively, indicating that the T-shaped arrangement is more stable. researchgate.netnih.gov For this compound, the presence of the fused ring system and the methyl substituent would modulate these interactions, influencing the preferred packing motif in the solid state.

Calculated Interaction Energies for Thiophene Dimers
Dimer ConfigurationMethodInteraction Energy (kcal/mol)
Parallel (π-stacked)CCSD(T)-1.71
Perpendicular (T-shaped)CCSD(T)-3.12

Data for the parent thiophene dimer, illustrating the relative stability of different interaction geometries. researchgate.netnih.gov

In sulfur-containing heterocyclic compounds, short intermolecular contacts involving sulfur atoms (S···S interactions) can play a significant role in dictating the crystal packing and influencing electronic properties, such as charge transport. The van der Waals radius of sulfur is approximately 1.80 Å, and intermolecular S···S distances shorter than twice this value (3.60 Å) are often considered significant attractive interactions.

Theoretical Approaches to Reaction Mechanisms and Pathways

Theoretical chemistry provides a powerful lens through which to examine the intricate mechanisms of chemical reactions involving this compound systems. Computational modeling allows for the exploration of reaction pathways that are often difficult to probe experimentally.

Modeling of Photoinduced Cyclization and Photoisomerization Processes

While direct computational studies on the photoinduced processes of this compound are not extensively documented, theoretical investigations of simpler, related molecules like 2-methylthiophene (B1210033) offer significant insights. The photochemical isomerization of 2-methylthiophene has been explored using methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-reference Møller-Plesset perturbation theory (MP2-CAS). These studies have examined various proposed mechanisms, including an internal cyclization-isomerization route, a zwitterion-tricyclic pathway, and a direct route involving conical intersections.

Theoretical models suggest that upon photoexcitation, the molecule moves from the Franck-Condon region to a conical intersection, which serves as a funnel for the reaction to the photoproduct. This conical intersection mechanism provides a more comprehensive explanation for the observed phototranspositions in thiophene derivatives compared to older models. researchgate.net The calculations involve identifying the structures of intermediates and transition states on the ground state potential energy surface to map out the most plausible reaction pathways. researchgate.net

For instance, in the photoisomerization of 2-phenylthiophene (B1362552) to 3-phenylthiophene, labeling experiments have shown that the rearrangement is confined to the thiophene ring. researchgate.net Theoretical calculations support a mechanism where the primary rearrangement involves an interchange of the C2 and C3 atoms of the thiophene ring.

Theoretical Method System Studied Key Findings
CASSCF/MP2-CAS2-methylthiopheneThe preferred reaction route for photoisomerization proceeds through a conical intersection.
Ab initio SCF and CIThiopheneA possible reaction mechanism from the lowest excited singlet state involves a Dewar thiophene intermediate. researchgate.net

Radical-Cation Electropolymerization Mechanism Studies

The electropolymerization of thiophene derivatives is a key process for the synthesis of conducting polymers. Theoretical studies have been employed to understand the mechanism of radical-cation electropolymerization. For instance, studies on 3-methylthiophene (B123197) have provided a foundational understanding of this process. dtic.mil

The proposed mechanism involves the initial oxidation of the monomer to a radical cation. The subsequent steps can involve the coupling of two radical cations or the reaction of a radical cation with a neutral monomer. Kinetic studies on the electropolymerization of 3-methylthiophene have shown that the rate of polymerization is approximately first order in the monomer concentration. dtic.mil

Theoretical approaches, including molecular orbital calculations, have been used to characterize the structure of oligomers formed during the electropolymerization of related methyl-substituted thieno-benzothiophenes. researchgate.net

Parameter Observation in 3-Methylthiophene Electropolymerization
Reaction Order (Monomer)Approximately first order
Proposed Growth MechanismElectrophilic aromatic substitution of radical cations to neutral monomers.

Derivation of Structure-Property Relationships from Theoretical Models

Theoretical models are crucial for establishing relationships between the molecular structure of thieno[2,3-b]thiophene derivatives and their material properties. These models guide the synthesis of new materials with tailored electronic and optical characteristics.

Computational studies on derivatives of benzo[b]thieno[2,3-d]thiophene, a related isomeric system, have utilized Density Functional Theory (DFT) to investigate their physicochemical properties. mdpi.com These studies calculate orbital diagrams and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For example, for two benzo[b]thieno[2,3-d]thiophene derivatives, the theoretically estimated HOMO and LUMO levels were found to be -5.34/-1.54 eV and -5.33/-1.64 eV, respectively. mdpi.com These theoretical values are in good agreement with experimental data and help in understanding the electronic behavior of these materials in devices like organic field-effect transistors (OFETs). mdpi.com

Furthermore, theoretical calculations of the optimized molecular geometries can predict the planarity of these molecules, which is a critical factor for efficient charge transport in organic semiconductors. For certain benzo[b]thieno[2,3-d]thiophene derivatives, the calculated dihedral angles indicated a high degree of planarity. mdpi.com

Structure-activity relationship (SAR) studies on thieno[2,3-b]pyridine (B153569) derivatives have also benefited from computational approaches. researchgate.net By systematically modifying the substituents on the thienopyridine core and calculating their effects on biological activity, researchers can identify key structural features that lead to improved potency, as seen in the development of hepatic gluconeogenesis inhibitors. researchgate.net

Compound System Theoretical Method Derived Structure-Property Relationship
Benzo[b]thieno[2,3-d]thiophene derivativesDensity Functional Theory (DFT)The extent of π-conjugation influences the HOMO/LUMO energy levels and, consequently, the charge transport properties. mdpi.com
Thieno[2,3-b]pyridine derivativesStructure-Activity Relationship (SAR)Substitution patterns on the core structure significantly impact biological activity. researchgate.net

Applications of 2 Methylthieno 2,3 B Thiophene and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronics

The versatility of the thieno[2,3-b]thiophene (B1266192) scaffold, particularly when functionalized with methyl groups, allows for the fine-tuning of molecular properties such as energy levels, charge carrier mobility, and solubility. These characteristics are paramount in the fabrication of high-performance organic electronic and optoelectronic devices.

Organic Solar Cells (OSCs) and Photovoltaic Devices

While the broader family of thieno[2,3-b]thiophene derivatives has been investigated for applications in organic solar cells, specific research focusing exclusively on 2-Methylthieno[2,3-b]thiophene in this context is still an emerging area. The inherent properties of the thieno[2,3-b]thiophene core, such as its planarity and potential for strong intermolecular π-π stacking, make it a promising building block for donor and acceptor materials in photovoltaic devices. The introduction of a methyl group can further influence the material's solubility and molecular packing, which are critical factors for optimizing the morphology of the active layer and, consequently, the device efficiency. Future research is anticipated to explore the synthesis and characterization of novel donor-acceptor copolymers and small molecules incorporating the this compound unit to harness its potential in next-generation organic solar cells.

Organic Field-Effect Transistors (OFETs)

The application of thieno[2,3-b]thiophene derivatives in organic field-effect transistors (OFETs) has been a subject of considerable research. While direct studies on this compound are limited, research on closely related structures provides valuable insights. For instance, studies on dimethyl-substituted thieno[2,3-b]thiophene derivatives have demonstrated their potential as active channel layers in OFETs.

In one study, a series of novel thieno[2,3-b]thiophene-based small molecules were synthesized, including a 3,4-dimethylthieno[2,3-b]thiophene (B1223736) derivative. The incorporation of methyl groups, along with other structural modifications, was aimed at enhancing charge carrier transport. OFETs fabricated using these materials exhibited promising p-channel activity. The performance of these devices is summarized in the table below.

Table 1: Performance of OFETs based on a dimethyl-substituted thieno[2,3-b]thiophene derivative.
CompoundHole Mobility (cm²/V·s)On/Off Ratio
3,4-dimethyl-2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiopheneData Not Specified> 10⁵

These findings suggest that the methylation of the thieno[2,3-b]thiophene core can be a viable strategy for developing high-performance organic semiconductors for OFET applications. The methyl groups can influence the molecular packing and electronic properties, which in turn affect the charge transport characteristics of the material. Further investigations into the specific effects of the 2-methyl substitution are warranted to fully elucidate its potential in this area.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable emitter materials is crucial for the advancement of organic light-emitting diode (OLED) technology. Thieno[2,3-b]thiophene derivatives, with their tunable electronic properties and high photoluminescence quantum yields, are attractive candidates for this purpose. The introduction of a methyl group at the 2-position of the thieno[2,3-b]thiophene core can modify the emission color and efficiency of the resulting material.

Currently, there is a lack of specific research dedicated to the application of this compound in OLEDs. However, the broader exploration of substituted thienothiophenes as emitters in OLEDs suggests that this class of compounds holds significant promise. Future work could focus on synthesizing and characterizing this compound-based emitters to evaluate their electroluminescent properties and potential for use in high-performance OLED displays and lighting.

Polymer Semiconductors and Conjugated Polymers

The incorporation of this compound into conjugated polymer backbones represents a promising avenue for creating novel semiconductor materials with tailored properties for a range of organic electronic applications.

The synthesis of copolymers that include a methyl-substituted thieno[2,3-b]thiophene unit, such as Poly(9,9-dioctylfluorene-co-3,4-di-methylthieno(2,3-b)thiophene), could lead to materials with improved solubility and processability, which are crucial for the fabrication of large-area and flexible electronic devices. The methyl groups can also influence the polymer's morphology and electronic structure, thereby impacting the performance of devices such as OFETs and OSCs.

The integration of thieno[2,3-b]thiophene units into polyamide backbones is a less explored area but holds potential for the development of new functional materials. Polyamides are known for their excellent thermal stability and mechanical properties. By incorporating the electronically active thieno[2,3-b]thiophene moiety, it may be possible to create materials that combine these desirable properties with semiconducting or electro-optical functionalities.

Research in this area is still in its nascent stages, and there is a clear opportunity to investigate the synthesis and properties of polyamides containing this compound. Such materials could find applications in high-temperature electronics or as functional layers in advanced sensor devices.

Thiophene-Based Functional Materials for Charge Transport Enhancement

Thiophene-based materials are crucial in the development of organic electronics. The fusion of two thiophene (B33073) rings to form thienothiophene results in a more extended π-conjugated system, which is beneficial for charge transport. Thieno[2,3-b]thiophene derivatives have been explored for their potential in organic field-effect transistors (OFETs) and organic solar cells.

The introduction of a methyl group at the 2-position of the thieno[2,3-b]thiophene core can influence the material's packing and electronic properties, thereby affecting its charge transport characteristics. Research has shown that modifications to the core thienothiophene structure, such as the inclusion of alkyl chains, can enhance solubility and processability, which are key for fabricating efficient electronic devices. rsc.org For instance, helical derivatives of thienothiophene have been synthesized and investigated as p-type semiconductors in OFETs, demonstrating the versatility of this molecular scaffold. rsc.org

Below is a table summarizing the properties of some thiophene-based materials:

CompoundApplicationKey Finding
Helical Thienothiophene DerivativesOrganic Field-Effect Transistors (OFETs)Behave as p-type semiconductors with measurable hole mobility. rsc.org
Bithieno[3,2-b]thiophene (BTTI) based moleculesOrganic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)Designed molecules showed potential for enhanced charge mobility and power conversion efficiency. nih.gov
Benzo[b]thieno[2,3-d]thiophene (BTT) derivativesOrganic Thin-Film Transistors (OTFTs)Demonstrated p-channel behavior with good hole mobility and high on/off ratios.

Functional Materials with Tunable Properties

The rigid and planar structure of the thieno[2,3-b]thiophene core, combined with the potential for functionalization at various positions, allows for the design of materials with a wide range of tunable properties.

Photochromic Materials Based on Thienothiophene Fulgides

Photochromic materials can reversibly change their optical properties upon exposure to light. nih.gov Fulgides, a class of organic photochromic compounds, can be designed with thienothiophene units to create materials with specific light-responsive behaviors. nih.gov The incorporation of the thienothiophene moiety can influence the absorption spectra and the stability of the different isomeric states of the fulgide.

Research on diarylethenes containing dithieno[3,2-b:2′,3′-d]thiophene has shown that these materials exhibit reversible photochromic reactions, making them suitable for applications in molecular switches and optical data storage. researchgate.net The electronic properties of the thienothiophene unit play a role in the photo-triggered polarization response observed in some fulgide-based ferroelectrics. nih.gov

Organic Energy Storage Materials, including Cathode Applications

Organic materials are gaining attention for energy storage applications due to their potential for high capacity, flexibility, and the use of abundant elements. mdpi.compv-magazine.com Thiophene-based compounds have been investigated as electrode materials in batteries. For example, sodium thieno[3,2-b]thiophene-2,5-dicarboxylate has been shown to exhibit high electrochemical performance as an electrode material for sodium-ion batteries. rsc.org

Derivatives of thienothiophene, such as 2,5-bis(methylthio)thieno[3,2-b]thiophene, have been characterized as potential cathode materials. rsc.org These materials can undergo reversible redox processes, which is a key requirement for battery electrodes. rsc.org The ability to functionalize the thienothiophene core allows for the tuning of redox potentials and energy density. rsc.org

Below is a table summarizing the performance of some thienothiophene-based energy storage materials:

CompoundApplicationPerformance MetricValue
Sodium thieno[3,2-b]thiophene-2,5-dicarboxylateSodium-Ion Battery ElectrodeSpecific Discharge Capacity430 mAh g⁻¹ at 50 mA g⁻¹ rsc.org
Sodium thieno[3,2-b]thiophene-2,5-dicarboxylateSodium-Ion Battery ElectrodeReversible Capacity~288 mAh g⁻¹ after 4000 cycles at 2.0 A g⁻¹ rsc.org
D-A Polymer (PTPTD@AC)Lithium-Ion Battery AnodeReversible Specific Capacity247.3 mAh g⁻¹ after 300 cycles at 0.1 A g⁻¹ mdpi.com

Thienothiophene Derivatives as Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Thienothiophene derivatives have been incorporated into the molecular design of liquid crystalline materials. researchgate.net The rigid, aromatic core of thienothiophene contributes to the formation of mesophases, which are characteristic of liquid crystals.

The introduction of flexible side chains to the thienothiophene core can influence the temperature range and type of liquid crystalline phases observed. mdpi.com For example, bent-core derivatives with a thiophene central ring have been shown to exhibit blue phases, which are of interest for optoelectronic applications. mdpi.com The mesomorphic behavior of these materials is highly sensitive to their molecular structure. mdpi.com

Future Directions and Emerging Research Avenues for 2 Methylthieno 2,3 B Thiophene

Development of Novel Synthetic Strategies for Regioselective Functionalization

The ability to precisely control the substitution pattern on the thieno[2,3-b]thiophene (B1266192) core is paramount for fine-tuning its electronic properties. Future research will heavily focus on the development of novel synthetic methodologies that allow for the regioselective functionalization of 2-Methylthieno[2,3-b]thiophene. Current strategies often rely on classical electrophilic substitution and metal-catalyzed cross-coupling reactions. However, achieving high regioselectivity, particularly at the less reactive positions, remains a significant challenge.

Emerging research is exploring the use of directing groups and advanced catalytic systems to achieve site-selective C-H activation. This would enable the direct introduction of a wide range of functional groups at specific positions on the thieno[2,3-b]thiophene scaffold, bypassing the need for pre-functionalized starting materials. Furthermore, the development of milder and more sustainable synthetic routes, such as those employing photocatalysis or electrosynthesis, will be crucial for the environmentally friendly production of this compound derivatives. A key area of investigation will be the selective functionalization at the 3, 4, and 5-positions, which can significantly impact the molecular packing and charge transport properties of the resulting materials.

Rational Design of Advanced Thienothiophene-Based Architectures

Building upon the foundation of regioselective synthesis, the rational design of advanced molecular architectures incorporating the this compound unit is a key future direction. This involves the strategic incorporation of this core into larger π-conjugated systems, such as oligomers and polymers, to create materials with tailored electronic and optical properties.

One promising avenue is the design of donor-acceptor (D-A) type copolymers where this compound acts as the electron-donating unit. By pairing it with various electron-accepting moieties, the resulting polymers can exhibit tunable band gaps, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The methyl group in this compound can influence the solubility and morphology of these polymers, which are critical factors for device performance.

Another area of focus is the synthesis of small molecules with well-defined structures for use in organic field-effect transistors (OFETs). The design of molecules with extended π-conjugation and strong intermolecular interactions is crucial for achieving high charge carrier mobility. The strategic placement of the this compound core within these molecules can lead to favorable solid-state packing and enhanced electronic coupling between adjacent molecules.

Enhancement of Optoelectronic Performance through Molecular Engineering

Molecular engineering offers a powerful toolkit for enhancing the optoelectronic performance of this compound-based materials. This involves the systematic modification of the molecular structure to optimize properties such as light absorption, charge carrier mobility, and energy levels.

One key strategy is the introduction of various functional groups onto the thieno[2,3-b]thiophene core. For instance, the attachment of electron-withdrawing or electron-donating groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for achieving efficient charge injection and transport in electronic devices.

Alkyl chain engineering is another important aspect of molecular design. The length and branching of alkyl side chains can significantly impact the solubility, processability, and solid-state morphology of the materials. For example, in a study on thieno[2,3-b]thiophene-based small molecules for OFETs, it was found that linear alkyl chains promoted better molecular packing and crystallinity, leading to higher hole mobility. rsc.org

The following table summarizes the performance of some thieno[2,3-b]thiophene derivatives in OFETs, highlighting the impact of molecular structure on device performance.

CompoundSide ChainHole Mobility (cm²/Vs)On/Off Ratio
1 Linear Octyl0.42>10⁸
2 Branched 2-EthylhexylLower than 1 >10⁸
3 Linear Octyl with Methyl Core SubstitutionLower than 1 >10⁸

Data sourced from a study on alkyl chain engineering in thieno[2,3-b]thiophene-based OFETs. rsc.org

Future research will focus on a deeper understanding of the structure-property relationships in this compound derivatives to guide the rational design of next-generation materials with superior performance.

Exploration of New Applications for this compound Derivatives

While OFETs and OPVs are the most explored applications for thienothiophene-based materials, the unique properties of this compound derivatives open up possibilities for their use in a wider range of electronic and photonic devices.

One emerging area is in the development of organic photodetectors (OPDs). The tunable band gap and high charge carrier mobility of this compound-based materials make them promising candidates for efficient light detection across the visible and near-infrared regions of the electromagnetic spectrum.

Another potential application is in the field of thermoelectrics, where materials that can convert heat energy into electrical energy are sought. The low thermal conductivity and potentially high electrical conductivity of appropriately designed this compound-based polymers could lead to efficient organic thermoelectric generators.

Furthermore, the development of sensors based on this compound derivatives is a promising research avenue. The electronic properties of these materials can be sensitive to the presence of specific analytes, enabling their use in chemical and biological sensors. The functionalization of the thieno[2,3-b]thiophene core with specific recognition elements will be key to developing highly selective and sensitive sensing platforms.

Q & A

Q. Critical factors :

  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions .
  • Solvent polarity : Toluene or dichloromethane enhances cyclization yields compared to polar solvents .
  • Purification : Reverse-phase HPLC or recrystallization is essential for isolating high-purity products (>98% by GC) .

How can researchers address contradictions in reported optical properties of thieno[2,3-b]thiophene derivatives across different studies?

Advanced
Discrepancies in optical data (e.g., UV-vis absorption maxima) often arise from:

  • Polymorphism : Different crystal packing (e.g., herringbone vs. layered structures) alters π-π interactions and bandgaps .
  • Solvent effects : Polar solvents induce bathochromic shifts due to solvatochromism. Standardize measurements in non-polar solvents (e.g., hexane) .
  • Substituent positioning : Methyl groups at the 2-position vs. 3-position significantly affect conjugation lengths .

Q. Methodological solutions :

  • Single-crystal X-ray diffraction : Resolves structural ambiguities and correlates packing modes with optoelectronic properties .
  • DFT calculations : Validate experimental spectra by modeling HOMO-LUMO transitions (e.g., B3LYP/6-31G*) .

What spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Q. Basic

  • ¹H/¹³C NMR : Assign regiochemistry of substitution (e.g., downfield shifts for bromine at 3,4-positions ).
  • HRMS : Confirm molecular weight and isotopic patterns (e.g., [M+H]+ for C₇H₈S₂ derivatives) .
  • X-ray diffraction : Resolves crystal structure and intermolecular interactions (e.g., S···S contacts in DNTT derivatives ).
  • Cyclic voltammetry : Determines redox potentials (e.g., DNTT shows reversible oxidation at +0.3 V vs. Ag/AgCl ).

What strategies optimize the charge carrier mobility of thieno[2,3-b]thiophene-based semiconductors in organic electronics?

Q. Advanced

  • Alkyl chain engineering : Linear alkyl groups (e.g., didecyl-DNTT) enhance thin-film crystallinity, achieving mobilities up to 2 cm²/V·s .
  • Polymorph control : Thermal annealing (150–200°C) induces phase transitions to high-mobility crystal forms (e.g., triclinic → monoclinic ).
  • Interface modification : SAMs (self-assembled monolayers) reduce contact resistance in OFETs (e.g., pentafluorobenzenethiol lowers Rₜ by 40%) .
Derivative Mobility (cm²/V·s) Structure
DNTT (parent)1.5–2.0Linear π-core
DATT3.2Extended π-system

How do unexpected byproducts form during the synthesis of thieno[2,3-b]thiophene analogs, and what mechanistic insights can be gained?

Advanced
Unintended products (e.g., naphtho[2,3-b]thiophene derivatives) arise via:

  • Carbocation rearrangements : Protonation of intermediates leads to hydride shifts and electrophilic aromatic substitution .
  • Ring-opening reactions : Aryllithium reagents cleave dithieno[2,3-b:3',2'-d]thiophene, forming 2'-arylthio-3,3'-bithiophenes .

Q. Mitigation strategies :

  • Kinetic control : Low-temperature reactions (–78°C) suppress side pathways .
  • Computational modeling : Transition-state analysis predicts dominant pathways (e.g., ΔG‡ < 20 kcal/mol favors desired product ).

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